molecular formula C22H19N3O B11464613 7-[2-(4-Methoxyphenyl)ethenyl]-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine

7-[2-(4-Methoxyphenyl)ethenyl]-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine

Cat. No.: B11464613
M. Wt: 341.4 g/mol
InChI Key: GVLXRPLZHNRBLN-DHZHZOJOSA-N
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Description

7-[(E)-2-(4-methoxyphenyl)-1-ethenyl]-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(E)-2-(4-methoxyphenyl)-1-ethenyl]-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common method involves the condensation of appropriate pyrazole and pyrimidine derivatives under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction systems can be employed to scale up the production while maintaining the quality and consistency of the compound .

Chemical Reactions Analysis

Types of Reactions

7-[(E)-2-(4-methoxyphenyl)-1-ethenyl]-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

7-[(E)-2-(4-methoxyphenyl)-1-ethenyl]-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-[(E)-2-(4-methoxyphenyl)-1-ethenyl]-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, and signaling pathways. The compound can modulate the activity of these targets, leading to various biological effects such as inhibition of enzyme activity, modulation of receptor signaling, and alteration of cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-[(E)-2-(4-methoxyphenyl)-1-ethenyl]-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine include:

  • 3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
  • 5-amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one
  • 4-methoxyphenyl-1H-indole
  • 4-methoxyphenyl-1H-imidazole .

Uniqueness

What sets 7-[(E)-2-(4-methoxyphenyl)-1-ethenyl]-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine apart from similar compounds is its unique structural features and the specific arrangement of functional groups.

Properties

Molecular Formula

C22H19N3O

Molecular Weight

341.4 g/mol

IUPAC Name

7-[(E)-2-(4-methoxyphenyl)ethenyl]-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C22H19N3O/c1-16-21(18-6-4-3-5-7-18)22-23-15-14-19(25(22)24-16)11-8-17-9-12-20(26-2)13-10-17/h3-15H,1-2H3/b11-8+

InChI Key

GVLXRPLZHNRBLN-DHZHZOJOSA-N

Isomeric SMILES

CC1=NN2C(=CC=NC2=C1C3=CC=CC=C3)/C=C/C4=CC=C(C=C4)OC

Canonical SMILES

CC1=NN2C(=CC=NC2=C1C3=CC=CC=C3)C=CC4=CC=C(C=C4)OC

Origin of Product

United States

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